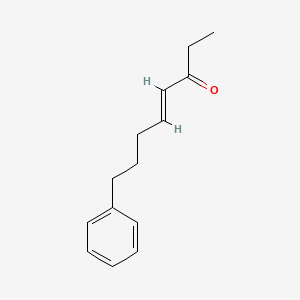

(E)-8-Phenyl-4-octen-3-one

Description

(E)-8-Phenyl-4-octen-3-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=O and C=C bonds at positions 3 and 4, respectively) and a phenyl substituent at position 8 of an eight-carbon chain. Its molecular formula is C₁₄H₁₆O, and its E-configuration ensures a planar geometry, which enhances conjugation and influences reactivity.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(E)-8-phenyloct-4-en-3-one |

InChI |

InChI=1S/C14H18O/c1-2-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,8-10,12H,2,4,7,11H2,1H3/b12-8+ |

InChI Key |

ITJSCYNPAGKTFX-XYOKQWHBSA-N |

Isomeric SMILES |

CCC(=O)/C=C/CCCC1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)C=CCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-Phenyl-4-octen-3-one typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of phenylmagnesium bromide with an appropriate octenal derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of (E)-8-Phenyl-4-octen-3-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-8-Phenyl-4-octen-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

Oxidation: Formation of phenylacetic acid or benzaldehyde.

Reduction: Formation of phenyl octanol or phenyl octane.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(E)-8-Phenyl-4-octen-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-8-Phenyl-4-octen-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-8-Phenyl-4-octen-3-one, a comparative analysis with structurally analogous compounds is provided below. The focus is on molecular features, functional groups, and inferred bioactivity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Functional Groups | Key Features | Applications/Inferred Bioactivity |

|---|---|---|---|---|

| (E)-8-Phenyl-4-octen-3-one | C₁₄H₁₆O | α,β-unsaturated ketone, phenyl | Conjugated enone system; planar E-configuration enhances electronic delocalization | Potential use in fragrance, synthetic intermediates, or antimicrobial agents (inferred from enone reactivity) |

| Ethyl 3-oxo-4-phenylbutanoate | C₁₃H₁₄O₃ | Ketone, ester, phenyl | Isolated ketone with ester group; moderate synthetic utility | Intermediate in drug synthesis |

| 1-Phenylhexan-4-one | C₁₃H₁₈O | Ketone, phenyl | Non-conjugated ketone; simpler structure | Limited bioactivity; used in organic synthesis |

| Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate | C₂₁H₃₁NO₄ | Ketone, ester, morpholine | Morpholine substituent enhances solubility and pharmacological potential | Drug discovery (e.g., enzyme modulation) |

| 1-Phenyl-1-penten-4-yn-3-ol | C₁₁H₁₀O | Alkyne, hydroxyl, phenyl | Alkyne and hydroxyl groups increase reactivity | Candidate for click chemistry or catalysis |

Key Findings from Comparative Analysis:

Enone Reactivity: Unlike non-conjugated ketones (e.g., 1-Phenylhexan-4-one), the α,β-unsaturated system in (E)-8-Phenyl-4-octen-3-one enables Michael addition and Diels-Alder reactions, making it more versatile in synthesis .

Lack of Heterocyclic Modifications: Unlike Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate, the absence of a morpholine group in (E)-8-Phenyl-4-octen-3-one may reduce its pharmacological specificity, though its simpler structure offers broader synthetic utility .

Spatial Configuration : The E-configuration distinguishes it from Z-isomers, which could exhibit steric hindrance or reduced conjugation efficiency.

Research Implications and Gaps

- Bioactivity Screening: The conjugated enone system is associated with antimicrobial and anti-inflammatory properties in related compounds, warranting targeted assays .

- Synthetic Optimization : Comparative data highlight opportunities to modify the carbon chain length or introduce heteroatoms (e.g., nitrogen or sulfur) to enhance functionality.

Further research is needed to validate these inferences and establish quantitative structure-activity relationships (QSAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.